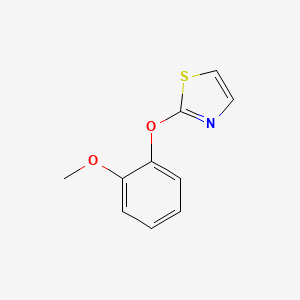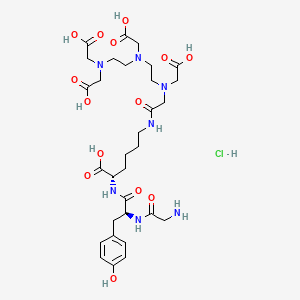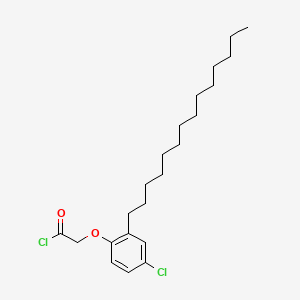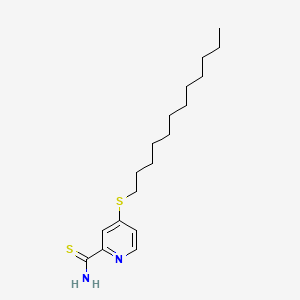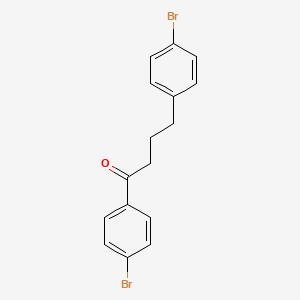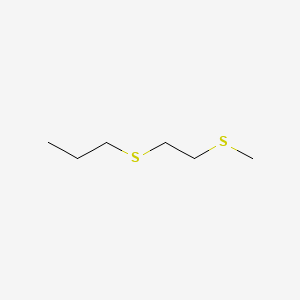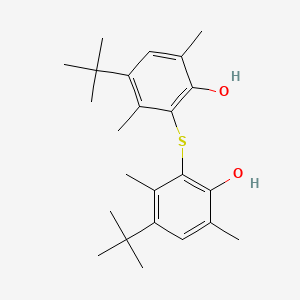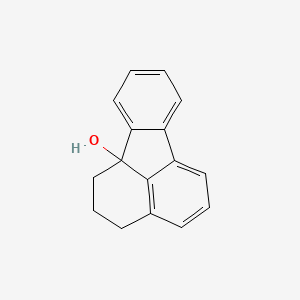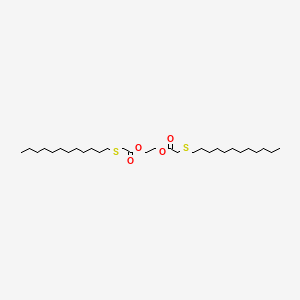
Phosphoramidothioic acid, O-butyl S-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoramidothioic acid, O-butyl S-methyl ester is an organophosphorus compound known for its diverse applications in various fields. It is characterized by the presence of a phosphorus atom bonded to an oxygen, sulfur, and nitrogen atom, forming a unique structure that imparts specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidothioic acid, O-butyl S-methyl ester typically involves the reaction of a phosphoramidothioic acid derivative with butanol and methylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoramidothioic acid, O-butyl S-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidothioic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphoramidothioic acid derivatives, phosphine compounds, and substituted esters.
Aplicaciones Científicas De Investigación
Phosphoramidothioic acid, O-butyl S-methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals due to its effectiveness in controlling pests and weeds.
Mecanismo De Acción
The mechanism of action of phosphoramidothioic acid, O-butyl S-methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphoramidothioic acid, O,S-dimethyl ester
- Phosphoramidothioic acid, N-(sec-butyl)-, O-ethyl O-(6-nitro-m-tolyl) ester
Uniqueness
Phosphoramidothioic acid, O-butyl S-methyl ester is unique due to its specific ester groups, which impart distinct chemical properties and reactivity compared to other similar compounds. Its unique structure allows for specific interactions with biological targets, making it valuable in various applications.
Propiedades
Número CAS |
40334-23-4 |
|---|---|
Fórmula molecular |
C5H14NO2PS |
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
1-[amino(methylsulfanyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C5H14NO2PS/c1-3-4-5-8-9(6,7)10-2/h3-5H2,1-2H3,(H2,6,7) |
Clave InChI |
YNOPDLLIDYOINQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


